2-methyl-3-phenyl-8-(piperidin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine
Description
This compound belongs to the pyrazolo[1,5-a]pyrimidine class, a bicyclic scaffold known for its pharmacological relevance, particularly in kinase inhibition and cancer therapeutics. The core structure consists of a cyclopenta[d]pyrazolo[1,5-a]pyrimidine system with three key substituents:
- Position 2: Methyl group, enhancing steric stability.
- Position 3: Phenyl ring, contributing to hydrophobic interactions.
- Position 8: Piperidin-1-yl moiety, a nitrogen-containing heterocycle that modulates solubility and binding affinity.
The molecular formula is C₂₁H₂₅N₅ (calculated based on structural analogs), with a molecular weight of 347.47 g/mol. Its synthesis often employs regioselective strategies, as demonstrated in recent methodologies for pyrazolo[1,5-a]pyrimidine derivatives .
Properties
IUPAC Name |
11-methyl-10-phenyl-2-piperidin-1-yl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4/c1-15-19(16-9-4-2-5-10-16)20-22-18-12-8-11-17(18)21(25(20)23-15)24-13-6-3-7-14-24/h2,4-5,9-10H,3,6-8,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLWDXLULQPRVBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCC4=C2N5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methyl-3-phenyl-8-(piperidin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, including anticancer and enzymatic inhibitory activities, as well as structure-activity relationships (SAR) derived from various studies.
Chemical Structure and Properties
The molecular formula of the compound is C21H24N4, indicating a complex structure that contributes to its biological activity. The presence of a piperidine ring and a phenyl group enhances its potential interactions with biological targets.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. The compound has been shown to inhibit the growth of various cancer cell lines:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| SGC-7901 | 0.51 ± 0.13 | High |
| A549 | 0.61 ± 0.19 | Moderate |
| HepG2 | 1.07 ± 0.22 | Moderate |
These results indicate that this compound exhibits potent cytotoxicity against these cell lines, suggesting its potential as an anticancer agent .
Enzymatic Inhibition
The compound has also been evaluated for its inhibitory effects on various enzymes. Notably, it has shown promise as an inhibitor of heat shock protein 90 (Hsp90), which plays a crucial role in cancer cell survival and proliferation. The inhibition profile indicates that the compound can disrupt the function of this protein, leading to apoptosis in cancer cells .
Structure-Activity Relationships (SAR)
The SAR analysis reveals that modifications to the phenyl and piperidine groups significantly influence the biological activity of the compound. For instance:
- Phenyl Substituents : Variations in substituents on the phenyl ring can enhance or reduce anticancer activity.
- Piperidine Modifications : Altering the piperidine structure affects binding affinity to target proteins.
This highlights the importance of structural diversity in optimizing therapeutic efficacy .
Case Studies
Several case studies have illustrated the effectiveness of pyrazolo[1,5-a]pyrimidine derivatives in preclinical settings:
- Study on SGC-7901 Cell Line : A derivative exhibited an IC50 value of 0.51 µM, demonstrating strong inhibition compared to standard chemotherapeutics.
- Kinase Inhibition Profiling : The compound was tested against a panel of tyrosine kinases with notable inhibition rates observed for CDK1/CyclinA2 and ALK at concentrations as low as 10 µM .
Scientific Research Applications
Anticancer Activity
Derivatives of pyrazolo[1,5-a]pyrimidines, including 2-methyl-3-phenyl-8-(piperidin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine, exhibit anticancer properties. The compound has demonstrated the ability to inhibit the growth of various cancer cell lines.
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| SGC-7901 | 0.51 ± 0.13 | High |
| A549 | 0.61 ± 0.19 | Moderate |
| HepG2 | 1.07 ± 0.22 | Moderate |
These results suggest the potential of this compound as an anticancer agent.
Enzymatic Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes and has shown promise as an inhibitor of heat shock protein 90 (Hsp90). Hsp90 plays a crucial role in cancer cell survival and proliferation, and inhibiting it can disrupt its function, leading to apoptosis in cancer cells.
Structure-Activity Relationships (SAR)
Modifications to the phenyl and piperidine groups can significantly influence the biological activity of the compound.
- Phenyl Substituents : Variations in substituents on the phenyl ring can enhance or reduce anticancer activity.
- Piperidine Modifications : Altering the piperidine structure affects binding affinity to target proteins.
Case Studies
Several case studies have illustrated the effectiveness of pyrazolo[1,5-a]pyrimidine derivatives in preclinical settings:
- Study on SGC-7901 Cell Line : A derivative exhibited an IC50 value of 0.51 µM, demonstrating strong inhibition compared to standard chemotherapeutics.
- Kinase Inhibition Profiling : The compound was tested against a panel of tyrosine kinases with notable inhibition rates observed for CDK1/CyclinA2 and ALK at concentrations as low as 10 µM.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations and Physicochemical Properties
The following table summarizes critical differences between the target compound and its analogs:
Detailed Analysis
N-(2-Methoxyethyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine
- Synthetic Relevance : Demonstrates the impact of oxygen-containing substituents on physicochemical properties.
8-(4-Benzylpiperazin-1-yl) Analog
- Key Difference : The benzylpiperazine substituent increases steric bulk and molecular weight, which may enhance binding to hydrophobic pockets in target proteins but reduce metabolic stability .
- Pharmacological Potential: Such modifications are common in kinase inhibitors to optimize selectivity.
8-Chloro-2-m-tolyl Analog
- The m-tolyl group (methyl-substituted phenyl) may enhance π-π stacking interactions .
- Applications : Chlorinated analogs are often explored in antimicrobial or antiproliferative agents.
Q & A
Q. Basic Characterization
- ¹H NMR Analysis :
- HRMS Validation : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm deviation from theoretical values. For example, a calculated m/z of 363.1812 should match experimental data within ±1.8 ppm .
What are the challenges in optimizing reaction yields for cyclopenta-fused pyrazolo[1,5-a]pyrimidines?
Q. Advanced Research Focus
- Side Reactions : Competing pathways (e.g., over-oxidation or dimerization) can reduce yields. For instance, using excess piperidine may lead to N-alkylation byproducts. Mitigation strategies include:
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility but may increase impurities. Solvent-free conditions under microwave irradiation can improve purity (e.g., 98% by HPLC) .
How do computational methods aid in predicting the bioactivity of this compound?
Q. Advanced Research Focus
- Docking Studies : Molecular docking with target proteins (e.g., kinases) identifies key interactions, such as hydrogen bonding between the pyrimidine N-atom and active-site residues.
- QSAR Modeling : Correlate substituent effects (e.g., piperidine vs. morpholine) with antifungal or anti-inflammatory activity. For example, logP values >2.7 (calculated via ChemAxon) correlate with improved membrane permeability .
- DFT Calculations : Predict spectroscopic properties (e.g., ¹³C NMR chemical shifts) to validate experimental data .
What analytical techniques are critical for resolving contradictory bioactivity data?
Q. Advanced Research Focus
- Metabolite Profiling : LC-MS/MS identifies degradation products (e.g., oxidized piperidine derivatives) that may interfere with bioassays .
- Crystallography : Single-crystal X-ray diffraction resolves tautomeric forms (e.g., pyrazole vs. pyrimidine ring protonation states) that affect binding affinity .
- Dose-Response Curves : Reproducibility issues may arise from aggregation; use dynamic light scattering (DLS) to confirm compound solubility in assay buffers .
How can regioselectivity be controlled during substitution at the 8-position?
Q. Basic Methodology
- Electrophilic Aromatic Substitution (EAS) : Electron-donating groups (e.g., methyl) at the 2-position direct substitution to the 8-position. Use Brønsted acids (e.g., H₂SO₄) to enhance reactivity .
- Buchwald–Hartwig Amination : Piperidine is introduced via Pd-catalyzed coupling with aryl halides. Key parameters:
What safety protocols are recommended for handling this compound?
Q. Basic Laboratory Practice
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and goggles to avoid skin/eye contact .
- Waste Disposal : Segregate organic waste (halogen-free) and treat with activated charcoal before incineration .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile amines (e.g., piperidine) .
How do structural modifications impact antifungal activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
